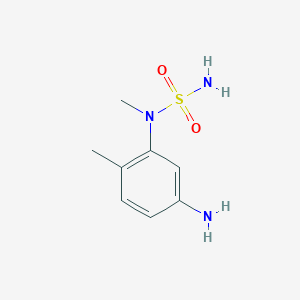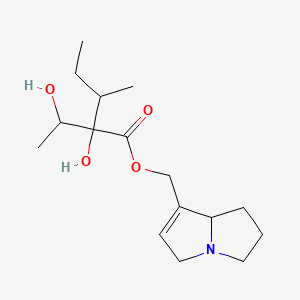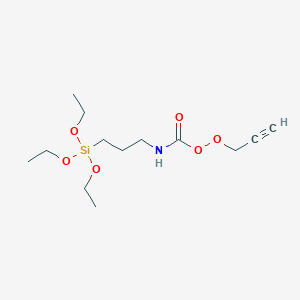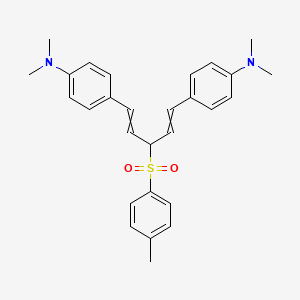![molecular formula C18H17BrN2O3S B13804553 5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a complex substituent at the 2nd position of the benzoic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 5th position of the benzoic acid ring.
Formation of the Carbamothioylamino Group: This step involves the reaction of the benzoic acid derivative with a suitable isocyanate to form the carbamothioylamino group.
Introduction of the 4-propan-2-ylbenzoyl Group: This step involves the acylation of the intermediate compound with 4-propan-2-ylbenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamothioylamino group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions typically involve the use of a suitable solvent and a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while hydrolysis can yield the corresponding amine and carboxylic acid.
科学的研究の応用
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of the carbamothioylamino group.
5-Bromo-2-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of the carbamothioylamino group.
4-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid: Similar in structure but with the bromine atom at the 4th position.
Uniqueness
5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of the 4-propan-2-ylbenzoyl and carbamothioylamino groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H17BrN2O3S |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
5-bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17BrN2O3S/c1-10(2)11-3-5-12(6-4-11)16(22)21-18(25)20-15-8-7-13(19)9-14(15)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,25) |
InChIキー |
XVFIUTQBMHNLAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)


![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)



